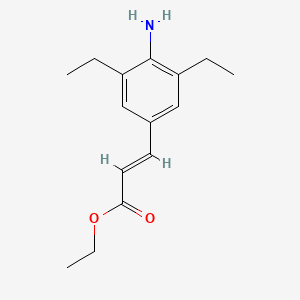

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate" is a compound of interest due to its unique structure and potential applications in various fields of chemistry and material science. While specific research directly on this compound is limited, studies on structurally similar compounds provide insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of compounds similar to "Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate" often involves reactions such as Knoevenagel condensation and polymerization processes. For example, a related compound, ethyl α-(aminomethyl)acrylate, undergoes radical polymerization, indicating a potential pathway for synthesizing related acrylate compounds with amino and ethyl groups (Yasuhiro Kohsaka, Y. Matsumoto, T. Kitayama, 2015).

Molecular Structure Analysis

Structural analyses, such as X-ray diffraction and spectroscopic methods, are crucial for understanding the molecular geometry and supramolecular assembly of these compounds. The crystal structure of related acrylates reveals supramolecular networks formed by hydrogen bonding and π-π stacking interactions, which are significant for the self-assembly and molecular conformation of these materials (Catiúcia R M O Matos et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of acrylate compounds including "Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate" might involve reactions such as ester-amide exchange and polymerization, which lead to materials with specific functionalities such as pH/temperature responsiveness (Yasuhiro Kohsaka, Y. Matsumoto, T. Kitayama, 2015).

Physical Properties Analysis

The physical properties of such compounds can be influenced by their molecular structure. For instance, the crystal packing and hydrogen bonding in similar acrylates affect their melting points, solubility, and stability. The detailed analysis of Hirshfeld surfaces can quantify these interactions and provide a comprehensive understanding of the physical properties (Catiúcia R M O Matos et al., 2016).

Aplicaciones Científicas De Investigación

Supramolecular Assembly and Crystal Structure Analysis

The compound ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, which is structurally similar to Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate, was synthesized and its structure determined by X-ray diffraction. This revealed a three-dimensional supramolecular network with significant roles in stabilizing the self-assembly process and molecular conformation (Matos et al., 2016).

Polymerization and Material Properties

Ethyl α-(aminomethyl)acrylate, a β-amino acid ester, was polymerized to produce a polymer with pH/temperature responsiveness in aqueous media. This highlights the potential of Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate in creating responsive materials (Kohsaka et al., 2015).

Water-Mediated Reactions

A water-mediated Wittig–SNAr (nucleophilic aromatic substitution) approach was developed for compounds like ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate. This process is significant for its high stereoselectivity and yield under environmentally benign conditions, indicating potential applications in green chemistry (Xu et al., 2015).

Functional Modification of Polymers

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one, to form amine-treated polymers. These modified polymers displayed improved thermal stability and promising biological activities, suggesting their use in medical applications (Aly & El-Mohdy, 2015).

Propiedades

IUPAC Name |

ethyl (E)-3-(4-amino-3,5-diethylphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-4-12-9-11(7-8-14(17)18-6-3)10-13(5-2)15(12)16/h7-10H,4-6,16H2,1-3H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEZHOYFNCKPCQ-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1N)CC)C=CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC(=CC(=C1N)CC)/C=C/C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-amino-3,5-diethylphenyl)acrylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl](/img/structure/B1140184.png)

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)